molecular formula C13H12N2O3 B14214700 5-Amino-2-(3-hydroxyanilino)benzoic acid CAS No. 765288-65-1

5-Amino-2-(3-hydroxyanilino)benzoic acid

Cat. No.: B14214700
CAS No.: 765288-65-1
M. Wt: 244.25 g/mol
InChI Key: WWYBRSSMPXNKBB-UHFFFAOYSA-N
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Description

5-Amino-2-(3-hydroxyanilino)benzoic acid is a high-purity organic compound of significant interest in advanced chemical and pharmaceutical research. This benzoic acid derivative features both amino and hydroxy functional groups on its aromatic rings, making it a versatile building block or intermediate in organic synthesis, particularly for constructing more complex molecules like Schiff base ligands. Compounds of this structural class are frequently investigated for their potential to coordinate with metal ions to form complexes, which are relevant in the development of optical materials and chemosensors . As a specialty fine chemical, it serves as a key intermediate in exploratory research within medicinal chemistry and materials science. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle the material appropriately in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

765288-65-1

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

5-amino-2-(3-hydroxyanilino)benzoic acid

InChI

InChI=1S/C13H12N2O3/c14-8-4-5-12(11(6-8)13(17)18)15-9-2-1-3-10(16)7-9/h1-7,15-16H,14H2,(H,17,18)

InChI Key

WWYBRSSMPXNKBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=C(C=C(C=C2)N)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 Amino 2 3 Hydroxyanilino Benzoic Acid

Retrosynthetic Analysis and Key Precursors for 5-Amino-2-(3-hydroxyanilino)benzoic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.comresearchgate.net For this compound, the primary disconnection is at the C-N bond of the diarylamine linkage. This leads to two main retrosynthetic pathways, each suggesting a pair of key precursors.

Pathway A: Disconnection of the bond between the nitrogen atom and the benzoic acid ring suggests a reaction between a substituted 2-halobenzoic acid and 3-aminophenol (B1664112).

Precursor 1: A 2-halobenzoic acid derivative, such as 2-chloro-5-aminobenzoic acid or 2-bromo-5-aminobenzoic acid. The amino group can be present on the starting material or introduced at a later stage, for instance, from a nitro group precursor which is then reduced. sigmaaldrich.com

Precursor 2: 3-Aminophenol.

Pathway B: Disconnection of the bond between the nitrogen atom and the hydroxyphenyl ring points to a coupling between a 5-amino-2-aminobenzoic acid derivative and a 3-halophenol.

Precursor 3: 5-Amino-2-aminobenzoic acid (2,5-diaminobenzoic acid).

Precursor 4: A 3-halophenol, such as 3-bromophenol (B21344) or 3-iodophenol.

The choice between these pathways often depends on the availability and reactivity of the precursors, as well as the desired regioselectivity of the final product. Pathway A is frequently favored due to the common availability of substituted 2-halobenzoic acids and the established reactivity of anilines in C-N bond-forming reactions.

Retrosynthetic PathwayKey DisconnectionPrecursor 1Precursor 2
Pathway AC(benzoic acid)-N bond5-Amino-2-halobenzoic acid3-Aminophenol
Pathway BC(phenol)-N bond2,5-Diaminobenzoic acid3-Halophenol

Established Synthetic Routes to this compound and Related Anilino Benzoic Acids

The formation of the diarylamine bond in anilino benzoic acids is typically achieved through cross-coupling reactions. The classical Ullmann condensation and the more contemporary Buchwald-Hartwig amination are the most prominent methods.

The Ullmann condensation, first reported in the early 20th century, is a cornerstone of diarylamine synthesis. wikipedia.orgnih.gov This reaction involves the copper-catalyzed coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.org The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the copper-catalyzed N-arylation of anilines and amides. wikipedia.org

In the context of synthesizing this compound via Pathway A, the reaction would involve the coupling of a 5-amino-2-halobenzoic acid with 3-aminophenol in the presence of a copper catalyst and a base.

Typical Reaction Conditions for Ullmann Condensation:

Catalyst: Copper powder, copper(I) oxide (Cu₂O), or copper(I) iodide (CuI).

Base: Potassium carbonate (K₂CO₃), potassium hydroxide (B78521) (KOH), or sodium hydroxide (NaOH).

Solvent: High-boiling polar solvents such as dimethylformamide (DMF), nitrobenzene, or N-methyl-2-pyrrolidone (NMP).

Temperature: High temperatures, often exceeding 150 °C, are generally required. wikipedia.org

A significant drawback of the classical Ullmann condensation is the harsh reaction conditions, which can limit its applicability with sensitive functional groups. However, advancements have been made, including the use of ligands to facilitate the reaction at lower temperatures. Microwave-assisted Ullmann condensations have also been shown to reduce reaction times and improve yields. researchgate.net For instance, the condensation of 2-chlorobenzoic acids with 2-aminopyridines has been effectively promoted by microwave irradiation. researchgate.net

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and more versatile alternative to the Ullmann condensation. wikipedia.orgacsgcipr.orgorganic-chemistry.org This method generally proceeds under milder conditions, exhibits greater functional group tolerance, and offers a broader substrate scope. wikipedia.orgacs.org

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the diarylamine product and regenerate the palladium(0) catalyst.

Typical Reaction Conditions for Buchwald-Hartwig Amination:

Catalyst: A palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃).

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for the reaction's success. Examples include tri-tert-butylphosphine (B79228) (P(tBu)₃), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), and 1,1'-bis(diphenylphosphino)ferrocene (dppf).

Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

Solvent: Aprotic solvents such as toluene, dioxane, or tetrahydrofuran (B95107) (THF).

Temperature: Reactions are often carried out at temperatures ranging from room temperature to around 100 °C.

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes. This includes the use of more environmentally benign solvents, such as cyclopentyl methyl ether (CPME), and the development of heterogeneous catalysts that can be easily recovered and reused. rsc.orgresearchgate.net For instance, a waste-minimized Buchwald-Hartwig coupling has been developed using a heterogeneous Pd/C catalyst in a mixture of CPME and water. rsc.orgresearchgate.net Metal-free cascade reactions using diaryliodonium salts also present a sustainable alternative for the synthesis of diarylamines. su.se

ReactionCatalystTypical LigandsTypical BasesTemperatureKey AdvantagesKey Disadvantages
Ullmann CondensationCopper (Cu, Cu₂O, CuI)Often none, but ligands like phenanthroline can be usedK₂CO₃, KOHHigh (>150 °C)Cost-effective catalystHarsh conditions, limited substrate scope
Buchwald-Hartwig AminationPalladium (Pd(OAc)₂, Pd₂(dba)₃)Bulky phosphines (e.g., XPhos, P(tBu)₃)NaOtBu, LiHMDSMild (RT to 100 °C)Mild conditions, broad substrate scope, high functional group toleranceExpensive catalyst and ligands

Design and Synthesis of Structural Analogues of this compound

The synthesis of structural analogues of this compound is crucial for exploring structure-property relationships and for the development of new compounds with tailored biological or material properties. nih.govmdpi.comresearchgate.netmdpi.comnih.gov

Strategic modifications of the parent molecule can be made at several positions to investigate the influence of electronic and steric effects on its properties.

Substitution on the Benzoic Acid Ring: The amino group at the 5-position can be replaced with other electron-donating or electron-withdrawing groups (e.g., -OH, -OCH₃, -Cl, -NO₂) to modulate the electronic properties of the molecule. The position of this substituent can also be varied.

Substitution on the Anilino Ring: The hydroxyl group at the 3-position of the anilino ring can be moved to the 2- or 4-position, or replaced with other functional groups. Additional substituents can also be introduced on this ring.

Modification of the Carboxylic Acid Group: The carboxylic acid can be converted to its corresponding ester, amide, or other derivatives to alter the molecule's polarity and hydrogen bonding capabilities. nih.govscholarsresearchlibrary.com

Alteration of the Diarylamine Linkage: The nitrogen atom of the diarylamine can be alkylated or acylated to explore the impact of substitution at this position.

The synthesis of these analogues would follow the same established routes, such as the Ullmann condensation or Buchwald-Hartwig amination, using appropriately substituted precursors.

The synthesis of positional isomers of this compound requires careful selection of starting materials with the desired substitution patterns. For example, to synthesize the isomer with the hydroxyl group at the 4-position of the anilino ring (5-Amino-2-(4-hydroxyanilino)benzoic acid), one would use 4-aminophenol (B1666318) instead of 3-aminophenol in the coupling reaction with 5-amino-2-halobenzoic acid.

Similarly, to synthesize isomers with the amino group at different positions on the benzoic acid ring, the corresponding substituted 2-halobenzoic acid would be required. For instance, the synthesis of 4-Amino-2-(3-hydroxyanilino)benzoic acid would necessitate the use of a 4-amino-2-halobenzoic acid as a precursor. The synthesis of various derivatives of 2-aminobenzoic acid has been reported, providing a basis for the preparation of a wide range of positional isomers. nih.govresearchgate.net

The regioselectivity of the coupling reaction is generally well-controlled by the positions of the halide and the amino group on the respective precursors. This allows for the predictable synthesis of a diverse library of positional isomers for further investigation.

Advanced Spectroscopic and Crystallographic Characterization of 5 Amino 2 3 Hydroxyanilino Benzoic Acid

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

FT-IR (Fourier-Transform Infrared) and Raman Spectroscopy: These complementary techniques are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. Key vibrations would include N-H stretching (for both -NH- and -NH2 groups), O-H stretching (for the hydroxyl and carboxylic acid groups), C=O stretching (of the carboxylic acid), and various C-H and C=C stretching and bending modes of the aromatic rings. jocpr.comresearchgate.netnih.gov

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Photophysical Properties

UV-Vis (Ultraviolet-Visible) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The analysis would identify the wavelengths of maximum absorption (λmax), which are related to the π-electron system of the conjugated aromatic rings and the influence of the various substituents (-NH2, -OH, -COOH, -NH-). jocpr.comresearchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS):HRMS is crucial for determining the exact molecular weight of the compound with high precision. This allows for the unambiguous confirmation of its elemental formula (C13H12N2O3). Further analysis of the fragmentation pattern in the mass spectrum would provide valuable information for structural confirmation, showing how the molecule breaks apart under ionization.rsc.org

Without access to published, peer-reviewed data from these specific analyses for 5-Amino-2-(3-hydroxyanilino)benzoic acid, it is not possible to generate the detailed article as requested.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. This analysis provides a fragmentation pattern that serves as a structural fingerprint.

Detailed research findings from MS/MS analysis of this compound, including specific fragmentation pathways and data tables of precursor and product ions, are not present in published literature. Such an analysis would typically involve identifying the molecular ion peak in the initial mass spectrum (MS1) and then subjecting this ion to collision-induced dissociation to generate a series of fragment ions (MS2). The resulting spectrum would reveal characteristic losses, such as the cleavage of the carboxylic acid group (-COOH), hydroxyl group (-OH), or fragmentation of the diphenylamine (B1679370) backbone, which would be tabulated to confirm the compound's molecular structure.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Specific crystallographic data for this compound, such as its crystal system, space group, unit cell dimensions, and atomic coordinates, are not available in crystallographic databases or scientific journals. An X-ray crystallographic study would provide insights into the planarity of the benzoic acid and aniline (B41778) rings, the dihedral angle between them, and the intramolecular and intermolecular hydrogen bonding networks established by the amino, hydroxyl, and carboxylic acid functional groups. This information would be summarized in detailed tables.

Thermal Analysis Techniques (TGA/DTA) for Investigating Thermal Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the physical and chemical properties of a substance as a function of temperature. TGA measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile. DTA measures the temperature difference between a sample and an inert reference, identifying exothermic or endothermic events such as phase transitions or decomposition.

Published research on the thermal stability of this compound using TGA/DTA is not available. A thermal analysis would determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass after heating. The TGA curve would show mass loss steps corresponding to the decomposition of the molecule, and the DTA curve would indicate whether these processes are endothermic or exothermic. The findings, including key decomposition temperatures and mass loss percentages, would be presented in a data table.

Computational Chemistry and Theoretical Modeling of 5 Amino 2 3 Hydroxyanilino Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties and reactivity of a molecule from first principles. Density Functional Theory (DFT) is a powerful and widely used method that balances computational cost with accuracy, making it ideal for studying molecules of this size. nih.gov

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like 5-Amino-2-(3-hydroxyanilino)benzoic acid, which has several rotatable bonds, a conformational analysis is crucial. This involves exploring the potential energy surface to identify various stable conformers (local minima) and the transition states that connect them.

The structure would be modeled, and calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy conformation. researchgate.net This optimized geometry is the foundation for all subsequent calculations, providing accurate bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za

HOMO: The outermost orbital containing electrons. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, indicating its nucleophilic or electron-donating character. Regions of high HOMO density are likely sites for electrophilic attack.

LUMO: The innermost orbital without electrons. The energy of the LUMO (ELUMO) relates to the molecule's ability to accept electrons, reflecting its electrophilic or electron-accepting character. Regions of high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

From these energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices provide a more quantitative picture of the molecule's chemical behavior.

Table 1: Illustrative Global Reactivity Descriptors (Calculated from HOMO/LUMO Energies)

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The power to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the energy lowering of a system when it accepts electrons.

This table represents the type of data generated from FMO analysis. Actual values would require specific DFT calculations on the target molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements and interactions of atoms and molecules based on classical mechanics.

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a solvent, most commonly water, to mimic physiological conditions. The simulation tracks the trajectory of each atom over a period of nanoseconds or longer. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD plot indicates that the molecule has reached equilibrium in its environment.

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues around their average positions. High RMSF values indicate regions of high flexibility. etflin.com

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to the solvent, providing insights into its solubility and interaction with the surrounding medium.

Hydrogen Bonding Analysis: Tracks the formation and breaking of hydrogen bonds between the molecule and solvent molecules, which is crucial for understanding its solubility and interaction patterns.

These simulations are vital for understanding how the molecule behaves in a realistic environment, which is particularly important for biological and materials science applications. etflin.com

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can be used to validate experimental results or to understand the origin of spectral features.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict the 1H and 13C NMR chemical shifts of the molecule. These predicted shifts can be compared with experimental spectra to confirm the molecular structure.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of molecular vibration. These frequencies can be correlated with experimental Infrared (IR) and Raman spectra. The calculations also provide information on the intensity of each vibrational mode, allowing for the simulation of the entire spectrum. This helps in the assignment of experimental spectral bands to specific molecular motions (e.g., O-H stretch, N-H bend, C=O stretch).

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov This calculation yields the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which correspond to absorption intensities). The results can explain the origin of the observed absorption bands in the UV-Visible spectrum in terms of electronic transitions between molecular orbitals (e.g., π → π* or n → π* transitions).

In Silico Molecular Docking for Elucidating Binding Mechanisms with Model Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijpbs.com This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target. ijpbs.comnih.gov

The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and optimizing the 3D structure of the ligand, this compound.

Docking Simulation: Using software like AutoDock Vina, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled. ijpbs.com

Scoring and Analysis: A scoring function is used to estimate the binding affinity, typically reported as a binding energy (ΔG) in kcal/mol. biomedpharmajournal.org A more negative value indicates a stronger, more favorable interaction. nih.gov The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov

Table 2: Illustrative Molecular Docking Results for Benzoic Acid Derivatives against a Model Protein Target

CompoundBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Types
Benzoic acid-4.1ARG 82, LYS 14Hydrogen Bond, Electrostatic
p-Aminobenzoic acid-5.2ARG 82, GLU 24Hydrogen Bond
5-Aminosalicylic acid-6.0ARG 82, TYR 112Hydrogen Bond, π-π Stacking
This compound PredictedTo be determinedTo be determined

This table provides example data for related compounds to illustrate the output of a molecular docking study. The binding energy for benzoic acid is a reported value. ijpbs.com Other values are representative examples.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Rational Design

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). chitkara.edu.in

The general workflow for a QSAR/QSPR study involves:

Data Set: A collection of structurally related molecules with experimentally measured activity or property data is required. ufms.brnih.gov

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the dataset. chitkara.edu.in

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity/property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. ufms.br

For a molecule like this compound, a QSAR study could be used to predict its potential biological activity (e.g., as an enzyme inhibitor) based on models developed from a series of similar aminobenzoic acid derivatives. ufms.brnih.govresearchgate.net Similarly, a QSPR model could predict properties like solubility or boiling point. These models are invaluable tools for the rational design of new molecules with enhanced activity or desired properties, as they can guide which structural modifications are most likely to lead to improvements, thereby reducing the need for extensive experimental synthesis and testing. nih.gov

Chemical Reactivity and Reaction Mechanisms of 5 Amino 2 3 Hydroxyanilino Benzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the two aromatic rings in 5-Amino-2-(3-hydroxyanilino)benzoic acid towards electrophilic substitution is significantly influenced by the activating effects of the amino and hydroxyl substituents. Both the -NH2 and -OH groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the benzene (B151609) ring through resonance. libretexts.orglibretexts.orgchemistrysteps.comlkouniv.ac.in Consequently, electrophilic attack is predicted to occur preferentially on the ring bearing the amino and carboxylic acid groups, and on the ring with the hydroxyl group.

In acidic media, the amino group will be protonated to form an anilinium ion (-NH3+), which is a deactivating, meta-directing group. quora.com This can alter the regioselectivity of electrophilic substitution. The hydroxyl group, however, remains activating. Therefore, under acidic conditions, electrophilic substitution is more likely to occur on the ring containing the hydroxyl group.

Conversely, the electron-rich nature of the aromatic systems makes them generally unreactive towards nucleophilic aromatic substitution (SNAr). SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring towards nucleophilic attack. wikipedia.orgchemistrysteps.compressbooks.pub As this compound lacks such groups, it is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Oxidation and Reduction Chemistry of the Anilino and Hydroxyl Moieties

The anilino and hydroxyl moieties in this compound are susceptible to oxidation. The secondary amine of the anilino bridge and the primary amino group can be oxidized, a common reaction for aminodiphenylamine derivatives. nih.gov The ease of oxidation is a known characteristic of amines. nih.gov Similarly, phenols are readily oxidized. The presence of multiple amino and hydroxyl groups suggests that the molecule as a whole is likely sensitive to oxidizing agents.

The reduction of the functional groups present in this compound is less straightforward. While aromatic nitro compounds can be reduced to the corresponding amines, this molecule already contains amino groups. mdpi.comthieme-connect.de The hydroxyl group is generally not reducible under standard catalytic hydrogenation conditions. It is conceivable that under harsh conditions, the carboxylic acid could be reduced.

Reactions of the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid group in this compound can undergo typical reactions of this functional group, most notably esterification and amidation.

Esterification: This reaction involves the treatment of the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.orgresearchgate.net A common method is the Fischer esterification, which is a reversible, acid-catalyzed process. masterorganicchemistry.com The use of an excess of the alcohol can drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

Reactants Conditions Product
This compound + Alcohol (e.g., Ethanol)Acid catalyst (e.g., H2SO4), HeatEthyl 5-amino-2-(3-hydroxyanilino)benzoate

Amidation: The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride. However, the presence of the amino groups in the starting material can lead to self-polymerization. researchgate.net Therefore, protection of the amino groups might be necessary before attempting to form an acid chloride. Alternatively, direct condensation with an amine can be achieved using coupling agents or Lewis acid catalysts. nih.govnih.gov

Reactants Conditions Product
This compound + Amine (e.g., Methylamine)Coupling agent (e.g., DCC) or Lewis acid catalyst (e.g., TiCl4)N-Methyl-5-amino-2-(3-hydroxyanilino)benzamide

Cyclization and Condensation Reactions for Scaffold Diversification

The presence of multiple reactive functional groups in this compound allows for various cyclization and condensation reactions, leading to the formation of diverse heterocyclic scaffolds.

Intramolecular Cyclization: Intramolecular reactions can occur between the different functional groups. For instance, under appropriate conditions, an intramolecular amidation could potentially occur between the carboxylic acid and one of the amino groups to form a lactam. youtube.com The feasibility of such a reaction would depend on the ring size of the resulting cyclic product.

Condensation Reactions: The amino groups can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). wikipedia.org These reactions are typically acid-catalyzed and involve the elimination of water. wikipedia.org Such reactions can be used to build more complex molecular architectures. For example, condensation with a dicarbonyl compound could lead to the formation of a heterocyclic ring.

Reactant 1 Reactant 2 Conditions Product Type
This compoundAldehyde or KetoneAcid catalystImine (Schiff base)
This compoundDicarbonyl compoundAcid catalystHeterocycle

Photoreactivity and Photo-induced Chemical Transformations

The photoreactivity of this compound is anticipated based on the presence of chromophoric groups, namely the substituted aromatic rings. Aminophenol derivatives are known to undergo photochemical reactions, such as photooxidation. The UV-Vis absorption spectrum of the molecule would provide insight into the wavelengths of light it can absorb, which is a prerequisite for any photochemical transformation. Benzoic acid derivatives typically exhibit characteristic absorption peaks in the UV region. researchgate.net Upon absorption of light, the molecule can be excited to a higher energy state, from which it can undergo various chemical reactions, including oxidation, reduction, or rearrangement. For instance, in the presence of a sensitizer (B1316253) and oxygen, photooxidation of the amino or hydroxyl groups could occur.

Coordination Chemistry and Material Applications of 5 Amino 2 3 Hydroxyanilino Benzoic Acid

Investigation of Chelation and Ligand Binding Modes to Metal Centers

The coordination behavior of 5-amino-2-(3-hydroxyanilino)benzoic acid is dictated by its multiple functional groups, which can act as donor sites for metal ions. The primary binding sites are the carboxylate group, the amino group, and the hydroxyl group. Depending on the metal ion, reaction conditions, and the presence of other coordinating species, this ligand can exhibit a variety of binding modes.

Commonly, hydroxamates, which share functional similarities, coordinate to metal centers through the carbonyl oxygen and the deprotonated hydroxyl group, forming a stable five-membered chelate ring. nih.gov However, the presence of an amino group introduces additional coordination possibilities. nih.gov In the case of this compound, the carboxylate group can coordinate in a monodentate, bidentate chelating, or bridging fashion. The amino and hydroxyl groups can also participate in coordination, leading to the formation of stable chelate rings.

The versatility of amino acids and their derivatives as ligands allows for various coordination modes, including (O,N)-chelation. mdpi.com For instance, in many metal complexes of amino acids, coordination occurs through the nitrogen atom of the amine group and an oxygen atom of the carboxylate group. mdpi.comresearchgate.net Given the structure of this compound, it can be anticipated to act as a bidentate or even a tridentate ligand.

Potential Binding Modes of this compound:

Binding Mode Coordinating Atoms Description
Bidentate Carboxylate (O,O') The two oxygen atoms of the carboxylate group bind to the metal center.
Bidentate Amino (N), Carboxylate (O) The nitrogen atom of the amino group and one oxygen of the carboxylate group form a chelate ring.
Bidentate Hydroxyl (O), Carboxylate (O) The oxygen of the hydroxyl group and one oxygen of the carboxylate group form a chelate ring.

Synthesis and Structural Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent. The choice of solvent, temperature, and pH can influence the final structure of the product. For example, Schiff base ligands derived from amino acids have been successfully used to synthesize metal complexes with various transition metals like Co(II), Ni(II), Cu(II), and Zn(II). mdpi.com

The general procedure for synthesizing these complexes often involves dissolving the ligand and the metal salt in a solvent such as ethanol (B145695) and refluxing the mixture for several hours. sciensage.info The resulting solid product can then be isolated by filtration, washed, and dried.

Structural characterization of the resulting complexes is crucial to understand their properties. A variety of analytical techniques are employed for this purpose:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups upon complexation. researchgate.netnih.gov For instance, a shift in the C=O stretching frequency of the carboxylic acid group can indicate its involvement in bonding to the metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination provide valuable structural information. researchgate.net

Elemental Analysis: To determine the empirical formula of the complex and establish the ligand-to-metal ratio. mdpi.com

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules. researchgate.net

Potential Applications in Catalysis and Sensing as Metal Complexes

Metal complexes derived from ligands analogous to this compound have shown promise in the fields of catalysis and chemical sensing. The incorporation of a metal center into the organic ligand can introduce or enhance catalytic activity and create specific recognition sites for sensing applications.

Transition metal complexes of amino acids and related ligands have been investigated for their catalytic activities in various chemical reactions. nih.govvt.edu The specific activity is dependent on the nature of the metal ion and the coordination environment provided by the ligand. The functional groups on this compound could help stabilize different oxidation states of the metal center, making the resulting complexes suitable for redox catalysis.

In the area of chemical sensing, the inherent fluorescence of the ligand can be modulated upon coordination to a metal ion. This change in fluorescence can be exploited for the detection of specific metal ions. For example, fluorescent sensors based on small organic molecules have been designed for the selective detection of ions like Hg2+. nih.gov The interaction between the analyte and the metal complex can lead to either fluorescence quenching or enhancement, providing a measurable signal for detection. Amino acid-functionalized nanomaterials have also been developed as nanozymes for sensing and catalytic applications, demonstrating the broad potential of these building blocks. researchgate.net

Development of Functional Materials Incorporating this compound

The unique chemical structure of this compound makes it a versatile building block for the creation of a wide range of functional materials.

The extended π-conjugated system in this compound, arising from its aromatic rings, suggests its potential for applications as a dye or pigment. Compounds with similar structures, such as 5-amino-o-cresol, are used in hair dye formulations. nih.gov Azo pigments have been synthesized from related amino compounds, yielding materials with intense colors and high stability. researchgate.net

By chemically modifying the functional groups of this compound, its color and other properties can be tuned. For instance, diazotization of the amino group followed by coupling with other aromatic compounds can lead to a wide range of azo dyes with different colors. Furthermore, the incorporation of this molecule into polymer chains could result in functional polymers with interesting optical properties. Related compounds like para-aminobenzoic acid (PABA) have been investigated for their UV-blocking properties in surface coatings. researchgate.net

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as their porosity and functionality, can be tailored by choosing appropriate building blocks. researchgate.net Amino acids and their derivatives are excellent candidates for linkers in the synthesis of MOFs due to their diverse coordination chemistry. researchgate.netnih.govmdpi.com

The multiple coordination sites (carboxylate, amino, and hydroxyl groups) of this compound make it a highly promising linker for the construction of novel MOFs. The use of amino acids as modulators in the synthesis of zirconium-based MOFs has been shown to be highly effective for obtaining large, high-quality crystals. rsc.org The resulting MOFs could have applications in gas storage and separation, catalysis, and sensing.

Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers where the building blocks are linked by strong covalent bonds. The amino and hydroxyl groups of this compound could be utilized to form covalent bonds with other monomers, leading to the formation of functional COFs. These materials are known for their high thermal stability and permanent porosity, making them suitable for a variety of applications.

Advanced Analytical Methodologies for 5 Amino 2 3 Hydroxyanilino Benzoic Acid

Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatographic techniques are central to the analytical workflow for 5-Amino-2-(3-hydroxyanilino)benzoic acid, providing powerful tools for its separation from related substances and for detailed purity assessments. The structural complexity and potential for isomeric impurities necessitate the development of highly specific and robust chromatographic methods.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quality control of this compound. The development of a stability-indicating HPLC method is critical for separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. While specific validated methods for this compound are not extensively detailed in publicly available literature, the analytical approaches for structurally related compounds, such as mesalamine (5-aminosalicylic acid) and its derivatives, provide a strong foundation for method development.

Method development for a compound like this compound would typically involve the systematic optimization of several key parameters to achieve adequate separation and peak shape. A reversed-phase approach is common for such aromatic and moderately polar compounds.

Typical HPLC Method Parameters for Related Aminosalicylic Acid Compounds

Parameter Typical Conditions
Column C8 or C18, 150-250 mm length, 4.6 mm internal diameter, 5 µm particle size
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403), acetate) and an organic modifier (e.g., methanol, acetonitrile). Gradient elution is often employed for complex separations.
pH of Aqueous Phase Acidic pH (e.g., 2.5-4.5) is often used to suppress the ionization of carboxylic acid groups and ensure good peak shape.
Flow Rate 0.8 - 1.5 mL/min
Detection UV spectrophotometry, typically in the range of 210-330 nm, where the aromatic rings and auxochromic groups provide strong absorbance. nih.gov

| Column Temperature | Ambient to 40°C to ensure reproducibility. |

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. ijsrst.com This involves demonstrating the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). For instance, a validated RP-HPLC method for mesalamine showed good linearity in the range of 5 to 25 μg/mL with a correlation coefficient (R²) of 0.9989 and an average recovery of 99%. ijsrst.com

The separation of highly polar and ionizable compounds like this compound and its potential impurities can be challenging on conventional reversed-phase columns. Advanced column chemistries, such as mixed-mode and chiral stationary phases, offer alternative selectivities for these complex separations.

Mixed-Mode Chromatography: This technique utilizes stationary phases that exhibit more than one mode of interaction, such as reversed-phase and ion-exchange. This dual retention mechanism can significantly enhance the separation of compounds with varying hydrophobicity and charge. For the analysis of aminosalicylic acids and their impurities, mixed-mode columns combining reversed-phase and strong cation-exchange/anion-exclusion properties have proven effective. helixchrom.comhelixchrom.com This approach allows for the simultaneous separation of the main compound and its related impurities by exploiting subtle differences in their hydrophobic and ionic characteristics. helixchrom.comhelixchrom.com

Hyphenated techniques, which couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry (MS) or advanced UV detectors, are indispensable for the comprehensive analysis of this compound.

LC-MS (Liquid Chromatography-Mass Spectrometry): The coupling of HPLC with mass spectrometry provides a powerful tool for the identification of unknown impurities and degradation products. LC-MS/MS, in particular, offers high sensitivity and structural information, making it ideal for the analysis of complex mixtures. semanticscholar.org For mesalamine and its metabolite, a validated LC-MS/MS method demonstrated a linear concentration range of 2-1500 ng/mL. semanticscholar.org Such a technique would be invaluable for elucidating the degradation pathways of this compound under various stress conditions.

LC-UV (Liquid Chromatography with UV Detection): While standard UV detection is commonly used, advanced detectors like the Photodiode Array (PDA) detector offer significant advantages. A PDA detector can acquire the entire UV spectrum for each point in the chromatogram, which aids in peak identification and purity assessment. This is particularly useful for distinguishing between co-eluting peaks and for comparing the spectra of unknown peaks with that of the main compound. In the analysis of mesalamine and its metabolites, a tandem UV-photodiode array and fluorescence detection approach was employed for enhanced sensitivity and selectivity. upce.cznih.gov

Electrochemical Sensing Principles and Biosensor Development for Detection

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to chromatographic techniques for the detection and quantification of electroactive compounds like this compound. The presence of hydroxyl and amino groups on the aromatic rings makes this molecule amenable to electrochemical oxidation.

Voltammetric techniques involve applying a potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the analyte undergoing oxidation or reduction at the electrode surface.

Cyclic Voltammetry (CV): CV is a powerful tool for studying the electrochemical behavior of a compound. By scanning the potential in both forward and reverse directions, information about the redox processes, such as the oxidation potential and the reversibility of the reaction, can be obtained. For mesalamine, cyclic voltammetry has been used to investigate its electrochemical oxidation, which occurs via a proton-coupled electron transfer process to form a quinone-imine intermediate. acs.orgnih.gov This technique would be instrumental in understanding the electrochemical properties of this compound and in developing a suitable quantitative method. The oxidation peak of mesalamine has been reported to be around 0.58 V (vs. Ag/AgCl). mdpi.com

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique than CV and is well-suited for quantitative analysis. wikipedia.orgopenaccesspub.orgmaciassensors.comnih.govpineresearch.com It employs a series of potential pulses superimposed on a linear potential ramp, which effectively minimizes the background charging current, leading to lower detection limits. wikipedia.orgopenaccesspub.orgmaciassensors.comnih.govpineresearch.com For the determination of mesalamine, DPV has been successfully applied, demonstrating its utility for the sensitive detection of aminosalicylic acid derivatives. semanticscholar.org

Comparative Voltammetric Data for Related Compounds

Compound Technique Electrode Reported Oxidation Potential (vs. reference)
Mesalamine (5-ASA) Cyclic Voltammetry Glassy Carbon Electrode +0.2 V (vs. SCE) acs.org
Mesalamine (5-ASA) Cyclic Voltammetry - 0.58 V (vs. Ag/AgCl) mdpi.com
Acetaminophen Cyclic Voltammetry - 0.75 V (vs. Ag/AgCl) mdpi.com

To improve the performance of electrochemical sensors, the working electrode is often modified with various materials. These modifications can enhance the sensitivity by increasing the electrode surface area or by catalyzing the electrochemical reaction, and can improve selectivity by promoting the interaction with the target analyte.

For the detection of related aminophenol compounds, various electrode modification strategies have been explored. These include the use of:

Nanomaterials: Carbon nanotubes and metal nanoparticles have been used to modify electrodes, leading to enhanced electrocatalytic activity and improved detection limits for 4-aminophenol (B1666318). nih.gov

Polymers: Conducting polymers can be electropolymerized on the electrode surface to create a film that can preconcentrate the analyte or facilitate electron transfer.

Composites: The combination of different materials, such as carbon nanotubes and polyaniline, has been shown to have a synergistic effect, resulting in highly sensitive sensors for 4-aminophenol with a detection limit of 0.006 μM. nih.gov

While specific electrode modification strategies for this compound have not been reported, the successful application of these approaches for structurally similar compounds suggests their potential for developing a highly sensitive and selective electrochemical sensor for this molecule.

Capillary Electrophoresis and Other Microseparation Techniques for High-Efficiency Analysis

The analysis of complex aromatic compounds such as this compound necessitates high-efficiency separation techniques to ensure accurate quantification and impurity profiling. Capillary electrophoresis (CE) and its various modes, along with other microseparation techniques, offer significant advantages in terms of resolution, speed, and minimal sample and reagent consumption. This section explores the application of these advanced methodologies for the analysis of this compound, drawing upon established methods for structurally related compounds.

Capillary Zone Electrophoresis (CZE) is a fundamental CE technique that separates analytes based on their mass-to-charge ratio. For a compound like this compound, which possesses both acidic (carboxylic acid and phenolic hydroxyl) and basic (amino) functional groups, its charge is highly dependent on the pH of the background electrolyte (BGE). At a pH below its isoelectric point, the molecule will carry a net positive charge and migrate towards the cathode. Conversely, at a pH above its isoelectric point, it will be negatively charged and move towards the anode.

The separation of phenolic acids and aminobenzoic acids by CZE has been well-documented. For instance, a sensitive and rapid CZE method for the separation of 14 different phenolic compounds was achieved within 16 minutes using a 25 mM sodium borate (B1201080) buffer at pH 9.6 and an applied voltage of 25 kV. acs.org At this high pH, phenolic acids are deprotonated, facilitating their separation as anions. acs.orgresearchgate.net Similarly, borate buffers are commonly employed for the separation of aminobenzoic acid derivatives, often at alkaline pH to ensure deprotonation of the carboxylic acid group and stable electrophoretic mobilities. nih.govnih.gov

For the analysis of this compound, a borate or phosphate buffer system with a pH in the range of 8.5 to 10.0 would be a suitable starting point. This would ensure the compound is in its anionic form, allowing for efficient separation from neutral impurities and other related substances. The use of organic modifiers, such as methanol, in the BGE can also be explored to improve selectivity. researchgate.net

Micellar Electrokinetic Chromatography (MEKC) is another powerful CE technique, particularly useful for separating neutral compounds or a mixture of charged and neutral species. wikipedia.orgcore.ac.uk MEKC employs a surfactant, most commonly sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration (CMC). wikipedia.org This forms micelles that act as a pseudo-stationary phase. Analytes partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. wikipedia.org

Given the aromatic nature of this compound, it is expected to exhibit some degree of hydrophobic interaction with the micelles. This partitioning mechanism, in addition to the electrophoretic mobility of the charged molecule, provides an additional dimension of selectivity. MEKC has been successfully applied to the separation of aromatic amines and impurities in related compounds like 5-aminosalicylic acid. nih.govnih.govnih.gov For instance, a MEKC method was developed for the determination of impurities in 5-aminosalicylic acid, highlighting the technique's ability to handle complex sample matrices. nih.gov

A potential MEKC method for this compound could utilize a borate buffer containing SDS. The concentration of SDS and the pH of the buffer would be critical parameters to optimize for achieving the desired resolution. The addition of organic modifiers or the use of other types of surfactants could further enhance separation selectivity.

The following interactive table presents typical CZE conditions used for the analysis of structurally similar compounds, which can serve as a starting point for method development for this compound.

Analyte ClassBackground Electrolyte (BGE)pHApplied VoltageCapillaryDetectionReference
Phenolic Acids25 mM Sodium Borate9.625 kVFused SilicaUV (210 nm) acs.org
Aminobenzoic Acid Derivatives150 mM Borate10.0-Fused SilicaUV (285 nm) nih.gov
Aromatic Amines15 mM Borax, 5 mM CTAB9.1-Fused SilicaAmperometric nih.gov
5-Aminosalicylic Acid Impurities-Near pI--UV nih.gov

Microseparation techniques can be hyphenated with mass spectrometry (MS) for enhanced sensitivity and structural elucidation. CZE-MS has been employed for the determination of phenolic compounds, providing low limits of detection (LOD), often in the low mg/L range. nih.govnih.gov For CZE-MS analysis of phenolic compounds, basic BGEs like ammonium (B1175870) hydroxide (B78521) are often used in conjunction with negative ion mode detection. nih.govnih.gov This approach would be highly suitable for the sensitive and selective analysis of this compound, allowing for the identification of unknown impurities.

The following table summarizes the performance characteristics of a CZE-MS method for the analysis of phenolic compounds, demonstrating the potential for high-sensitivity analysis.

ParameterValueReference
Background Electrolyte0.5 M Ammonium Hydroxide nih.gov
Sheath LiquidIsopropanol:Water (1:1 v/v) nih.gov
Ionization ModeNegative ESI nih.gov
LOD Range0.004 - 1.9 mg/L nih.gov
Migration Time Precision (RSD%)< 0.75% nih.gov
Peak Area Precision (RSD%)5 - 8% nih.gov

Biochemical Interactions and Mechanistic Investigations of 5 Amino 2 3 Hydroxyanilino Benzoic Acid in Vitro Studies

Investigation of Enzyme-Ligand Interactions and Modulatory Effects

No studies have been published on the interaction of 5-Amino-2-(3-hydroxyanilino)benzoic acid with enzyme targets. While the parent compound, Mesalamine, is known to interact with enzymes such as cyclooxygenases and is metabolized by N-acetyltransferases, this activity cannot be extrapolated to its impurity without direct experimental evidence.

In Vitro Assays for Enzyme Inhibition/Activation (e.g., Cyclooxygenases, Cholinesterases, N-acetyltransferases)

There is no available data from in vitro assays to suggest that this compound inhibits or activates key enzymes like cyclooxygenases, cholinesterases, or N-acetyltransferases. Research on related compounds has shown that 5-aminosalicylic acid can suppress cyclooxygenase-2 (COX-2) expression. Furthermore, inflammation has been shown to reduce the metabolism of 5-aminosalicylic acid by regulating N-acetyltransferase-2 in murine models. However, similar investigations for this compound have not been conducted.

Kinetic and Mechanistic Characterization of Enzyme Modulation

In the absence of studies demonstrating enzyme interaction, there is no kinetic or mechanistic data describing how this compound might modulate enzyme function. Parameters such as IC₅₀ values, inhibition constants (Kᵢ), or the specific mechanism of action (e.g., competitive, non-competitive) remain uncharacterized.

Molecular Interactions with Biomacromolecules (e.g., DNA, Proteins) in Model Systems

The scientific literature lacks any reports on the direct molecular interactions between this compound and biological macromolecules. Studies involving techniques such as spectrophotometry, calorimetry, or molecular docking to investigate potential binding to DNA or proteins have not been performed for this specific compound.

Cell-Based Mechanistic Studies Using Non-Human Cell Lines

No cell-based research using non-human cell lines has been published to elucidate the cellular mechanisms of action for this compound.

Investigation of Cellular Pathways and Signaling Mechanisms (e.g., modulation of MnSOD expression, inflammatory mediator pathways)

There is no evidence from cell-based studies regarding the effect of this compound on cellular signaling pathways. For instance, while its parent compound, Mesalamine, has been shown to induce manganese superoxide (B77818) dismutase (MnSOD) in rat intestinal epithelial cell lines, it is unknown if this compound shares this activity. Similarly, its role in modulating inflammatory mediator pathways, such as those involving MAPKs or NF-κB, has not been investigated.

Mechanistic Assessment of Antimicrobial Action and Biofilm Inhibition

There are no studies available that assess the antimicrobial properties of this compound or its potential to inhibit biofilm formation. The mechanisms by which many antimicrobial agents act, such as disrupting cell membranes, inhibiting nucleic acid synthesis, or interfering with quorum sensing in biofilms, have not been explored for this compound.

Elucidation of Structure-Mechanism Relationships from Biochemical Data

Following a comprehensive search of scientific literature and databases, no in vitro studies providing specific biochemical data or mechanistic investigations for the compound this compound were found. Consequently, an elucidation of its structure-mechanism relationships based on direct biochemical data is not possible at this time. The absence of published research on this specific molecule prevents the creation of data tables and a detailed analysis as requested in the outline.

Q & A

What are the established synthetic routes for 5-Amino-2-(3-hydroxyanilino)benzoic acid, and what analytical methods validate its purity?

Basic
The synthesis typically involves coupling 5-aminosalicylic acid derivatives with 3-hydroxyaniline via amide bond formation. Standard methods include carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or DCM. Post-synthesis, purity is validated using HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C). Thin-layer chromatography (TLC) with fluorescent indicators can monitor reaction progress .

Advanced
Optimization may require protecting group strategies (e.g., tert-butoxycarbonyl for amines) to prevent side reactions. Microwave-assisted synthesis can enhance reaction efficiency. For purity, high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve structural ambiguities. Contaminants like unreacted intermediates are quantified via LC-MS/MS with electrospray ionization (ESI) .

How can structural contradictions in crystallographic data for this compound be resolved?

Advanced
If X-ray diffraction yields disordered structures or twinning (common in flexible benzoic acid derivatives), use SHELXL for refinement with restraints on bond lengths/angles. For low-resolution data (<1.0 Å), integrate complementary techniques like DFT-optimized molecular geometry (Gaussian 16, B3LYP/6-31G*) to validate hydrogen-bonding networks. Pair with solid-state NMR to confirm proton positions .

What methodologies are recommended for assessing its stability under varying experimental conditions?

Basic
Store the compound at 4°C in amber vials under inert gas (argon) to prevent oxidation and photodegradation. Assess short-term stability via accelerated thermal testing (40°C/75% RH for 14 days) with HPLC monitoring. Aqueous stability is tested in PBS (pH 7.4) at 37°C .

Advanced
Long-term stability studies (ICH guidelines) use Arrhenius modeling to predict shelf life. Degradation products are identified via UPLC-QTOF-MS, with forced degradation (acid/base/oxidative stress) to elucidate pathways. Kinetic modeling (e.g., pseudo-first-order) quantifies degradation rates .

How can researchers resolve discrepancies in reported biological activity data?

Advanced
Contradictions in IC₅₀ values may arise from assay conditions (e.g., serum protein binding, pH). Standardize assays using cell lines with controlled passage numbers and validate via orthogonal methods (e.g., SPR for binding affinity vs. cellular assays). Perform dose-response curves in triplicate with internal controls (e.g., staurosporine for cytotoxicity) .

What advanced analytical techniques characterize its interaction with biological targets?

Advanced
Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to proteins like kinases. For intracellular targets, use fluorescence polarization (FP) assays with FITC-labeled analogs. Molecular docking (AutoDock Vina) guided by cryo-EM structures predicts binding modes, validated by mutagenesis studies .

How can synthetic yields be improved while minimizing byproducts?

Advanced
Replace traditional coupling agents with uronium salts (HATU) in DMF for higher efficiency. Use DOE (design of experiments) to optimize molar ratios, temperature, and solvent polarity. Continuous flow reactors reduce side reactions (e.g., dimerization). Byproducts are characterized via GC-MS and mitigated by scavenger resins .

What strategies validate polymorphic forms of this compound?

Advanced
Screen polymorphs using solvent crystallization (e.g., ethanol/water). Characterize via PXRD, DSC (melting endotherms), and Raman spectroscopy. Stability of forms is assessed by slurry conversion experiments. Computational crystal structure prediction (Materia Studio) identifies thermodynamically stable forms .

How do researchers differentiate its activity from structurally similar derivatives?

Advanced
Comparative SAR studies: Synthesize analogs (e.g., 5-amino-2-(4-methylpiperidinyl)benzoic acid) and test in parallel. Use chemoproteomics (activity-based protein profiling) to map target engagement. Metabolite profiling (HRMS) identifies unique bioactive species .

What computational tools predict its metabolic fate in biological systems?

Advanced
ADMET Predictor (Simulations Plus) models phase I/II metabolism. Dock metabolites (e.g., glucuronidated forms) into CYP450 enzymes (CYP3A4) using molecular dynamics (AMBER). Validate predictions with in vitro microsomal assays and LC-HRMS .

How are contradictory solubility data reconciled for formulation studies?

Advanced
Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) to measure intrinsic solubility. Nanomilling or co-crystallization with cyclodextrins enhances bioavailability. Solid-state characterization (ssNMR) confirms no amorphous content affecting solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.